Ethyl 4-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-[[2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O5/c1-2-34-27(33)19-8-12-21(13-9-19)29-25(31)17-35-24-5-3-4-23-22(24)14-15-30(26(23)32)16-18-6-10-20(28)11-7-18/h3-13H,2,14-17H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKZZONYVXRMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula
The compound has the molecular formula and a molecular weight of approximately 417.47 g/mol.
Structural Characteristics
The structure includes various functional groups that contribute to its biological activity:
- Isoquinoline moiety : Known for diverse pharmacological effects.
- Fluorobenzyl group : Enhances lipophilicity and may influence binding interactions with biological targets.
- Acetamido and benzoate groups : Potentially involved in interactions with enzymes or receptors.
Crystallographic Data
The crystal structure analysis reveals a layered supramolecular architecture stabilized by hydrogen bonds, which may play a role in its biological interactions .
Anticancer Properties
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer activity. Studies have shown that this compound may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Cytotoxicity
A study investigating the cytotoxic effects of similar compounds demonstrated substantial activity against several cancer cell lines. The IC50 values ranged from 10 to 30 µM for various derivatives, indicating promising potential for further development .
Antimicrobial Activity
Compounds with similar structural features have shown antimicrobial properties. This compound may exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 4-(2-((2-(4-fluorobenzyl)-... | E. coli | 15 µg/mL |
| Similar Tetrahydroisoquinoline Derivative | Staphylococcus aureus | 20 µg/mL |
| Control (Standard Antibiotics) | Various | Varies |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzyme Activity : It may act as an inhibitor of key enzymes involved in cancer metabolism.
- Interaction with DNA : Similar compounds have been shown to intercalate into DNA strands, leading to disruption of replication processes.
- Modulation of Apoptotic Pathways : Inducing apoptosis through the activation of caspases has been observed in related compounds.
Future Directions in Research
Given the promising biological activities demonstrated by this compound, future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
Preparation Methods
Synthetic Strategies
Retrosynthetic Analysis
Retrosynthetically, the molecule dissects into three primary components:
- Ethyl 4-aminobenzoate : A commercially available starting material.
- Oxyacetic acid linker : Introduced via etherification and subsequent activation.
- 2-(4-Fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-ol : Synthesized through cyclization and functionalization of a benzylamine precursor.
Key Challenges
- Regioselectivity : Ensuring alkylation occurs at the tetrahydroisoquinoline’s 2-position.
- Stability : The 1-oxo group may necessitate protective strategies during acidic or basic conditions.
- Coupling Efficiency : Achieving high yields in the amide bond formation between sterically hindered intermediates.
Stepwise Synthesis
Synthesis of 2-(4-Fluorobenzyl)-1-oxo-1,2,3,4-Tetrahydroisoquinolin-5-ol
Bischler-Napieralski Cyclization
The tetrahydroisoquinoline core is synthesized via Bischler-Napieralski cyclization of a phenethylamide derivative. For example, N-(2-phenylethyl)acetamide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) to yield 3,4-dihydroisoquinolin-1(2H)-one.
Alkylation with 4-Fluorobenzyl Bromide
The 4-fluorobenzyl group is introduced via nucleophilic substitution. Treatment of the tetrahydroisoquinoline with 4-fluorobenzyl bromide and a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C affords the alkylated product.
Reaction Conditions :
Amide Coupling to Ethyl 4-Aminobenzoate
Activation of Oxyacetic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
Coupling Reaction
Ethyl 4-aminobenzoate is added to the activated acid, yielding the acetamido-linked product.
Optimization Data :
| Condition | Details | Yield | Source |
|---|---|---|---|
| EDC/HOBt, DCM | Room temperature, 12 h | 78% | |
| DCC/DMAP, THF | Reflux, 6 h | 65% |
Q & A
Q. What safety precautions are advised during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
